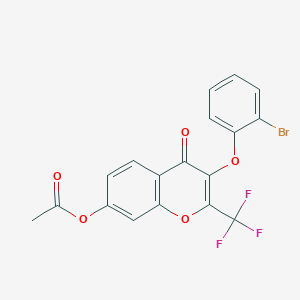

![molecular formula C18H18FN3O2S2 B3009410 3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-45-9](/img/structure/B3009410.png)

3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex molecule that appears to be related to the field of organic chemistry and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the first paper discusses a copolymer involving a 4-fluorophenyl group, which is also present in the compound of interest . The second paper involves the synthesis of pyrrole derivatives, which are important in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the copolymer described in the first paper is synthesized electrochemically, which suggests that similar methods could potentially be applied to the synthesis of the compound . The second paper details a process involving the reaction of pyrrole with various reagents to yield a series of phenothiazine-pyrimidin-phenylthiol/ol/amine/thiol derivatives . This indicates that the synthesis of such complex molecules often requires careful selection of reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound of interest likely features a thienopyrimidinone core, substituted with a fluorophenyl group and a pyrrolidinyl ethylthio side chain. The presence of the fluorophenyl group can influence the electronic properties of the molecule, as seen in the copolymer described in the first paper, where it contributes to the electrochromic properties . The pyrrole derivatives synthesized in the second paper also highlight the importance of the pyrrole moiety in conferring certain chemical characteristics to the molecules .

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions, particularly redox reactions, given the presence of functional groups capable of participating in electron transfer. The copolymer in the first paper exhibits different colors upon oxidation and reduction, which suggests that the compound may also display electrochromic behavior . The reactions described in the second paper involve cyclization and substitution, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorophenyl group could impart certain lipophilic characteristics, while the thienopyrimidinone core may contribute to the compound's stability and potential biological activity. The electrochromic properties observed in the copolymer containing the fluorophenyl group suggest that the compound might also exhibit such properties . The pyrrole derivatives synthesized in the second paper could provide insights into the reactivity and potential applications of the compound .

科学的研究の応用

Enhancing Electrochromic Properties

- Research on copolymers involving fluorophenyl and thiophene derivatives has shown advancements in electrochromic properties, suggesting potential applications in smart materials and display technologies (Türkarslan et al., 2007).

Antitumor Activity

- Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity, hinting at the therapeutic potential of related compounds in oncology (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

- The development of thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives with antimicrobial activities showcases the relevance of such compounds in addressing bacterial infections (Gad-Elkareem et al., 2011).

Ionic Liquid-Promoted Synthesis

- Ionic liquid-promoted synthesis of novel compounds combining chromone and pyrimidine structures demonstrated significant antimicrobial activities, offering a green chemistry approach to drug development (Tiwari et al., 2018).

Fluorescent Probe Development

- The creation of reaction-based fluorescent probes for the selective detection of thiophenols suggests applications in chemical sensing and environmental monitoring (Wang et al., 2012).

特性

IUPAC Name |

3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S2/c19-12-3-5-13(6-4-12)22-17(24)16-14(7-10-25-16)20-18(22)26-11-15(23)21-8-1-2-9-21/h3-6H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKYOJLITOYDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

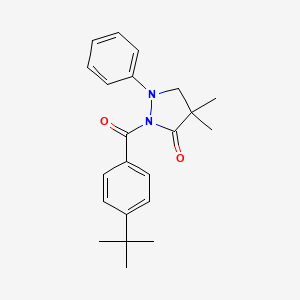

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

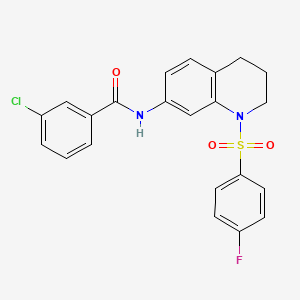

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

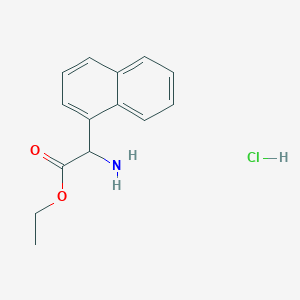

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)